

Challenges in measuring circulating ELA-11 due to low concentration

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Compound of Interest

Compound Name: ELA-11(human)

Cat. No.: B11770342

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Technical Support Center: Measurement of Circulating ELA-11

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with circulating ELA-11, a peptide hormone known for its low physiological concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is measuring circulating ELA-11 so challenging?

A1: The primary challenge in accurately measuring circulating ELA-11 lies in its extremely low concentration in biological fluids like plasma and serum. This necessitates highly sensitive and specific detection methods to distinguish it from background noise and other structurally similar peptides.

Q2: What are the typical circulating concentrations of ELA-11?

A2: Circulating levels of ELA-11 are generally in the picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range. For instance, studies have reported that in healthy control subjects, serum ELA-11 levels are approximately 140.83 ± 3.60 pg/mL.^{[1][2]} These levels can be altered in certain pathological conditions. For example, in patients with type 2

diabetes, the concentration can rise to around 502.67 ± 11.51 pg/mL.[1][2] In patients with acute coronary syndrome, plasma ELA levels can range from 63.47 to 85.49 ng/mL.[3][4]

Q3: Which are the most common methods for quantifying circulating ELA-11?

A3: The two most prevalent methods for the quantification of circulating ELA-11 are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each technique has its own set of advantages and challenges.

Q4: What is the primary signaling pathway for ELA-11?

A4: ELA-11 is a ligand for the apelin receptor (APJ), a G protein-coupled receptor. Upon binding to APJ, ELA-11 can activate various downstream signaling cascades, including the PI3K/AKT and ERK/MAPK pathways, which are involved in processes like cell proliferation, survival, and apoptosis.[5]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)

Issue: Low or No Signal

Possible Cause	Troubleshooting Steps
Low abundance of ELA-11 in samples	<ul style="list-style-type: none">- Concentrate the sample if possible, using methods appropriate for peptides.- Increase the amount of sample used per well, if the kit protocol allows.
Inefficient antibody binding	<ul style="list-style-type: none">- Ensure the capture and detection antibodies are specific for ELA-11.- Optimize incubation times and temperatures as recommended by the kit manufacturer.- Check for proper plate washing; insufficient washing can lead to high background, while excessive washing can remove bound antigen or antibodies.
Degraded reagents	<ul style="list-style-type: none">- Check the expiration dates of all kit components.- Ensure proper storage of reagents, especially antibodies and enzyme conjugates, at the recommended temperatures.- Prepare fresh substrate solutions for each experiment.
Incorrect assay procedure	<ul style="list-style-type: none">- Carefully review the kit protocol to ensure all steps were followed correctly and in the proper order.- Verify the accuracy of all pipetting steps.

Issue: High Background

Possible Cause	Troubleshooting Steps
Insufficient washing	- Increase the number of wash steps or the soaking time between washes. - Ensure that the wash buffer is prepared correctly and at the proper pH.
Non-specific antibody binding	- Use the blocking buffer recommended in the kit protocol and ensure adequate incubation time. - Consider adding a small amount of a non-ionic detergent like Tween-20 to the wash buffers to reduce non-specific interactions.
Contaminated reagents or plate	- Use fresh, sterile reagents and pipette tips. - Handle the plate carefully to avoid cross-contamination between wells.
Overdevelopment	- Reduce the substrate incubation time. - Read the plate immediately after adding the stop solution.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Issue: Poor Sensitivity/Low Signal Intensity

Possible Cause	Troubleshooting Steps
Inefficient sample clean-up and concentration	<ul style="list-style-type: none">- Optimize the solid-phase extraction (SPE) or protein precipitation protocol to improve ELA-11 recovery and remove interfering substances.- Ensure the final sample is concentrated to an appropriate volume before injection.
Suboptimal chromatographic separation	<ul style="list-style-type: none">- Adjust the gradient and mobile phase composition to improve the peak shape and resolution of ELA-11.- Use a column with a suitable stationary phase for small peptide separation.
Poor ionization efficiency	<ul style="list-style-type: none">- Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas flows.
Matrix effects	<ul style="list-style-type: none">- Implement strategies to minimize ion suppression or enhancement from co-eluting matrix components. This may involve modifying the sample preparation or chromatographic method.- Use a stable isotope-labeled internal standard to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes the reported circulating concentrations of ELA-11 in various human cohorts.

Cohort	ELA-11 Concentration (pg/mL)	Sample Type	Reference
Healthy Controls	140.83 ± 3.60	Serum	[1][2]
Prediabetic Individuals	339.25 ± 3.45	Serum	[1][2]
Type 2 Diabetes Mellitus Patients	502.67 ± 11.51	Serum	[1][2]
Patients with Acute Coronary Syndrome	63,470 - 85,490 (63.47 - 85.49 ng/mL)	Plasma	[3][4]
Patients with Coronary Heart Disease	Significantly higher than controls	Plasma	[6][7]

Experimental Protocols

Representative ELISA Protocol for ELA-11 Quantification

This protocol is a representative example based on commercially available ELISA kits for small peptides. Always refer to the specific manufacturer's instructions provided with your kit.

- **Reagent Preparation:** Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions.
- **Standard and Sample Addition:** Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with anti-ELA-11 antibody.
- **Incubation:** Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at 37°C).
- **Washing:** Aspirate the contents of the wells and wash several times with the provided wash buffer.
- **Detection Antibody Addition:** Add 100 µL of the biotinylated detection antibody to each well.

- Incubation: Cover and incubate the plate as directed (e.g., 1 hour at 37°C).
- Washing: Repeat the washing step.
- Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well.
- Incubation: Cover and incubate the plate (e.g., 30 minutes at 37°C).
- Washing: Repeat the washing step.
- Substrate Addition: Add 90 µL of TMB substrate solution to each well.
- Development: Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
- Stop Reaction: Add 50 µL of stop solution to each well.
- Plate Reading: Immediately read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the concentration of ELA-11 in your samples by plotting a standard curve.

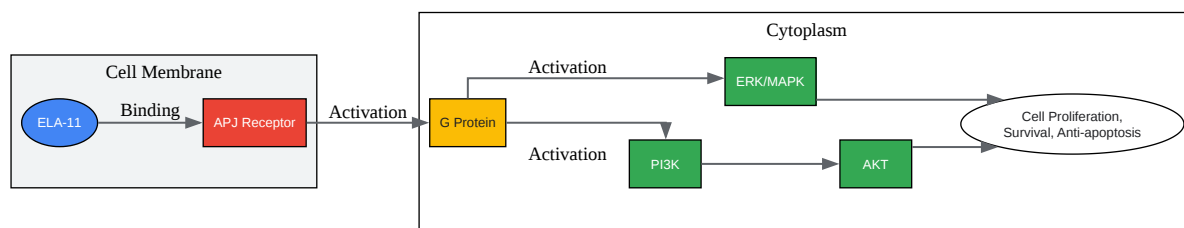
General LC-MS/MS Protocol for ELA-11 Quantification in Plasma

This protocol outlines a general workflow for the quantification of small peptides like ELA-11 in plasma. Optimization will be required for your specific instrumentation and application.

- Sample Preparation (Protein Precipitation & Solid-Phase Extraction):
 - To 100 µL of plasma, add a stable isotope-labeled ELA-11 internal standard.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
 - Collect the supernatant.

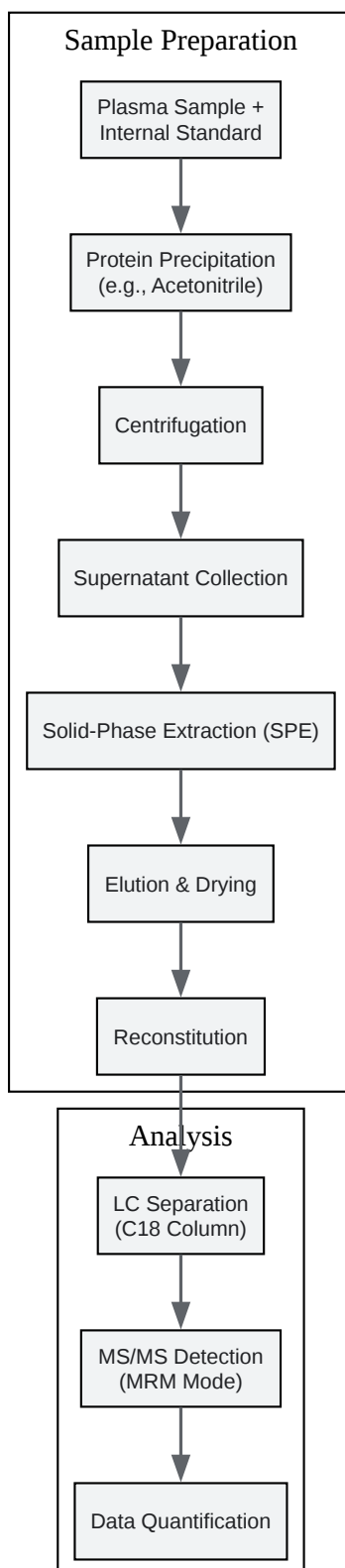
- Perform solid-phase extraction (SPE) on the supernatant using a suitable cartridge (e.g., mixed-mode or reversed-phase) to further clean up and concentrate the sample.
- Elute the peptide fraction and dry it down under a stream of nitrogen.
- Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.
- Liquid Chromatography:
 - Inject the reconstituted sample onto a C18 reversed-phase column.
 - Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry:
 - Perform analysis on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.
 - Optimize the multiple reaction monitoring (MRM) transitions for both native ELA-11 and the internal standard.
- Data Analysis:
 - Quantify ELA-11 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations



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Caption: ELA-11 signaling pathway initiated by binding to the APJ receptor.



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